Enhanced Cellular PI3Kδ Inhibition Relative to a Structurally Related Analog in Ri-1 Cell-Based Assay
In a direct cellular assay measuring inhibition of PI3Kδ-mediated AKT phosphorylation at S473 in Ri-1 cells, 2-(4-Methoxyphenyl)-6-methylimidazo[1,2-a]pyridine (CHEMBL2165502) exhibited an IC50 of 102 nM [1]. A comparator analog, CHEMBL2165498, differing in the heteroaryl substitution pattern, showed an IC50 of 374 nM under identical assay conditions [2].
| Evidence Dimension | PI3Kδ cellular activity (AKT phosphorylation inhibition) |
|---|---|
| Target Compound Data | 102 nM |
| Comparator Or Baseline | CHEMBL2165498: 374 nM |
| Quantified Difference | 3.7-fold more potent (102 nM vs 374 nM) |
| Conditions | Ri-1 cells, 30 min incubation, electrochemiluminescence assay |
Why This Matters
This 3.7-fold improvement in cellular potency suggests the target compound may offer superior target engagement at equivalent doses in PI3Kδ-driven research models.
- [1] BindingDB. CHEMBL2165502 (2-(4-Methoxyphenyl)-6-methylimidazo[1,2-a]pyridine) IC50: 102 nM. Assay: Inhibition of human PI3Kdelta-mediated AKT phosphorylation in Ri-1 cells. View Source
- [2] BindingDB. CHEMBL2165498 (Comparator analog) IC50: 374 nM. Assay: Inhibition of human PI3Kdelta-mediated AKT phosphorylation in Ri-1 cells. View Source
